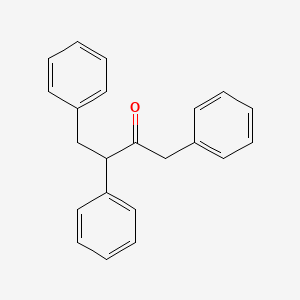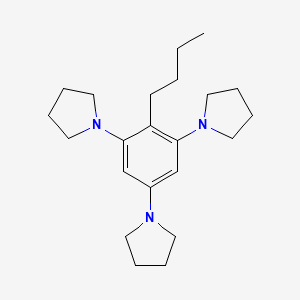
1,1',1''-(2-Butylbenzene-1,3,5-triyl)tripyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’,1’'-(2-Butylbenzene-1,3,5-triyl)tripyrrolidine is a complex organic compound characterized by the presence of a butyl-substituted benzene ring connected to three pyrrolidine groups
Vorbereitungsmethoden
The synthesis of 1,1’,1’'-(2-Butylbenzene-1,3,5-triyl)tripyrrolidine typically involves multi-step organic reactions. One common synthetic route includes the alkylation of benzene derivatives followed by the introduction of pyrrolidine groups through nucleophilic substitution reactions. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
1,1’,1’'-(2-Butylbenzene-1,3,5-triyl)tripyrrolidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride, resulting in the reduction of functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, where pyrrolidine groups can be replaced or modified using different nucleophiles under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used, often leading to derivatives with altered functional groups or enhanced properties.
Wissenschaftliche Forschungsanwendungen
1,1’,1’'-(2-Butylbenzene-1,3,5-triyl)tripyrrolidine has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are explored to understand its potential as a biochemical probe or therapeutic agent.
Industry: Its unique structural features make it valuable in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 1,1’,1’'-(2-Butylbenzene-1,3,5-triyl)tripyrrolidine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to changes in biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1,1’,1’'-(2-Butylbenzene-1,3,5-triyl)tripyrrolidine can be compared with other similar compounds such as:
1,1’,1’'-(2-Isopropylbenzene-1,3,5-triyl)tripyrrolidine: This compound has an isopropyl group instead of a butyl group, leading to differences in reactivity and applications.
1,1’,1’'-(2-Methylbenzene-1,3,5-triyl)tripyrrolidine:
The uniqueness of 1,1’,1’'-(2-Butylbenzene-1,3,5-triyl)tripyrrolidine lies in its specific structural configuration, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
62665-09-2 |
|---|---|
Molekularformel |
C22H35N3 |
Molekulargewicht |
341.5 g/mol |
IUPAC-Name |
1-(2-butyl-3,5-dipyrrolidin-1-ylphenyl)pyrrolidine |
InChI |
InChI=1S/C22H35N3/c1-2-3-10-20-21(24-13-6-7-14-24)17-19(23-11-4-5-12-23)18-22(20)25-15-8-9-16-25/h17-18H,2-16H2,1H3 |
InChI-Schlüssel |
YVHOPRJESLAPBX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=C(C=C(C=C1N2CCCC2)N3CCCC3)N4CCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Piperidinium, 1-methyl-1-[2-[(1-oxopentyl)oxy]ethyl]-](/img/structure/B14514741.png)
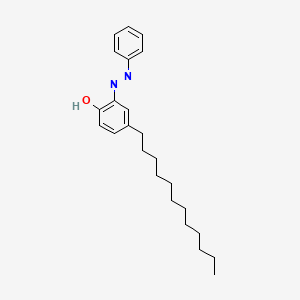
![N,N-Dimethyl-7-[methyl(octyl)amino]-3H-phenothiazin-3-iminium chloride](/img/structure/B14514755.png)
![1-[2-(Trimethylsilyl)oxiran-2-yl]cyclohexan-1-ol](/img/structure/B14514758.png)
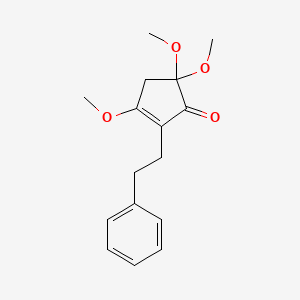
![1-tert-Butyl-4-iodobicyclo[2.2.1]heptane](/img/structure/B14514770.png)
![Phenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14514771.png)
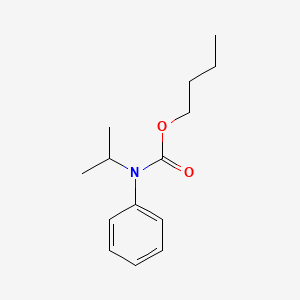
![4-({2-Hydroxy-4-[(4-hydroxybenzoyl)oxy]butoxy}carbonyl)benzoate](/img/structure/B14514787.png)
![2-[(2,2-Dichloroethenyl)carbamoyl]phenyl dodecanoate](/img/structure/B14514788.png)

![3,3'-Dioxa-6,6'-spirobi[bicyclo[3.1.0]hexane]-2,2',4,4'-tetrone](/img/structure/B14514810.png)
